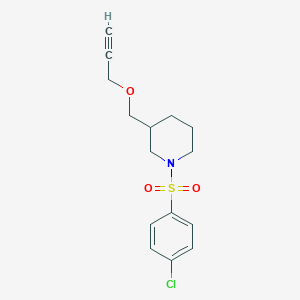

1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is a complex organic compound that features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a prop-2-yn-1-yloxy methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine typically involves a multi-step process. One common route includes the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction proceeds through a domino annulation mechanism, resulting in the formation of the desired piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the prop-2-yn-1-yloxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the piperidine ring or the prop-2-yn-1-yloxy group.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of 1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine as an antimicrobial agent. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

A study conducted on similar sulfonamide derivatives demonstrated that compounds with a piperidine core exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of traditional antibiotics, indicating a promising antibacterial profile for derivatives of this compound .

Anticancer Research

The compound's structural features suggest potential applications in cancer therapy. Research has shown that derivatives with similar sulfonyl groups have been effective in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Assays

In vitro studies have been conducted using various cancer cell lines, including breast and colon cancer cells. The results indicated that compounds related to this compound exhibited significant cytotoxic effects, with IC₅₀ values suggesting effectiveness at low concentrations .

Neurological Applications

Given the piperidine moiety's known interactions with neurotransmitter systems, there is potential for this compound in neurological research.

Case Study: Cholinesterase Inhibition

Research into similar piperidine derivatives has shown that they can act as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. This activity is crucial for conditions such as Alzheimer's disease, where cholinergic signaling is impaired .

Synthesis and Optimization

The synthesis of this compound involves several steps that can be optimized for better yields and purity.

Synthesis Overview

The synthetic pathway typically includes:

- Formation of the piperidine ring.

- Introduction of the sulfonyl group.

- Alkylation with prop-2-yn-1-yloxy methyl groups.

Optimizing each step can enhance the overall yield and reduce by-products, making the process more efficient for pharmaceutical applications .

Summary

The compound this compound shows promise across various fields, including antimicrobial and anticancer research, as well as potential neurological applications. Ongoing studies are essential to fully understand its mechanisms of action and therapeutic potential.

Future research should focus on:

- Detailed pharmacokinetic studies to assess bioavailability.

- Clinical trials to evaluate safety and efficacy in humans.

Mecanismo De Acción

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The prop-2-yn-1-yloxy group may also play a role in the compound’s activity by facilitating its binding to target molecules. The exact pathways and targets involved are still under investigation, but the compound’s structure suggests it could modulate biological processes through these interactions.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Chlorophenyl)ethyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine: This compound shares a similar structural motif with the presence of a 4-chlorophenyl group and a prop-2-yn-1-yloxy group.

Epoxide-fused 2-methylenepyrrolidines: These compounds are formed through similar synthetic routes and share some structural similarities.

Uniqueness

1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

The compound 1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is a piperidine derivative notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound features a piperidine ring, a sulfonyl group attached to a 4-chlorophenyl moiety, and a prop-2-yn-1-yloxy group. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Table 1: Structural Components

| Component | Description |

|---|---|

| Piperidine Ring | Six-membered ring with one nitrogen atom |

| 4-Chlorophenyl Group | Aromatic ring with chlorine substituent |

| Sulfonyl Group | Enhances reactivity and biological interactions |

| Prop-2-yn-1-yloxy Group | Contributes to molecular stability and interaction |

Antibacterial Activity

Research indicates that derivatives of the piperidine structure exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to This compound demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound also displays enzyme inhibitory activity. It has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating conditions like Alzheimer's disease. Inhibition studies have shown varying degrees of effectiveness, with some derivatives achieving notable IC50 values .

Anti-Cancer Properties

Piperidine derivatives are recognized for their anti-cancer properties. The compound has been associated with anti-tumor activities, particularly in inhibiting cell proliferation in various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies have focused on its binding affinity to proteins involved in critical pathways such as apoptosis and cell cycle regulation. These interactions are essential for understanding how structural modifications can enhance or reduce pharmacological effects .

Case Studies

Several studies have explored the biological activities of compounds related to This compound :

- Antibacterial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with varying degrees of effectiveness depending on structural modifications .

- Enzyme Inhibition : Research highlighted that certain derivatives showed strong inhibition against urease, making them potential candidates for treating conditions associated with high urease activity .

- Anti-Cancer Activity : In vitro studies revealed that the compound inhibited proliferation in human cancer cell lines, suggesting its potential as an anti-cancer agent .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-(prop-2-ynoxymethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3S/c1-2-10-20-12-13-4-3-9-17(11-13)21(18,19)15-7-5-14(16)6-8-15/h1,5-8,13H,3-4,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXNMEMQLFXDLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.